molecular formula C11H15N3O2 B1627192 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid CAS No. 924872-01-5

4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No. B1627192
M. Wt: 221.26 g/mol
InChI Key: ZSUDXFSROAJWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a compound with the molecular weight of 221.26 . Its IUPAC name is 2-(4-methyl-1-piperidinyl)-5-pyrimidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O2/c1-8-2-4-14(5-3-8)11-12-6-9(7-13-11)10(15)16/h6-8H,2-5H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.26 . More specific physical and chemical properties were not found in the retrieved data .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Therapeutic Applications

    • Heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .
    • The therapeutic potentials of pyrimidine scaffolds which are valuable for medical applications during new generation .
    • Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant and antimalarial .
  • Antioxidant Activities

    • Increased ROS including superoxide anion, hydroxyl radical, hydrogen peroxide and their reactive products are associated with the pathogenesis of numerous chronic inflammatory conditions including diabetes, cancer, Parkinson’s and Alzheimer’s disease, cardiovascular disease, rheumatoid arthritis and immune dysregulation .
  • Antimicrobial Activity

    • The growing health problems demands for a search and synthesis of a new class of antimicrobial molecules which are effective against pathogenic microorganisms .
    • Despite advances in antibacterial and antifungal therapies, many problems remain to be solved for most antimicrobial drugs available .
    • The extensive use of antibiotics has led to the appearance of multidrug resistant microbial pathogens which necessitated the search for new chemical entities for treatment of microbial infections .
  • Anticancer Activity

    • Pyrimidine derivatives have been studied for their anticancer activity .
    • For instance, novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells .
    • One of these derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
  • Complement System Regulation

    • The alternative pathway (AP) of the complement system is a key contributor to the pathogenesis of several human diseases including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .
    • Certain compounds might have potential in regulating this system .
  • Anti-Alzheimer Activity

    • Piperidine derivatives are being utilized in different ways as anti-Alzheimer agents .
    • Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die .
    • Piperidine derivatives could potentially be used to slow down or halt this process .
  • Antipsychotic Activity

    • Piperidine derivatives have also been used as antipsychotic agents .
    • Antipsychotic drugs are primarily used to manage psychosis (including delusions, hallucinations, paranoia or disordered thought), principally in schizophrenia and bipolar disorder .
    • They are increasingly being used in the management of non-psychotic disorders .
  • Anticoagulant Activity

    • Piperidine derivatives can be used as anticoagulant agents .
    • Anticoagulants are drugs that help prevent blood clots .
    • They’re given to people at a high risk of getting clots, to reduce their chances of developing serious conditions such as strokes and heart attacks .
  • Antihypertensive Activity

    • Piperidine derivatives have been used as antihypertensive agents .
    • Antihypertensive medications are used to treat high blood pressure (hypertension) .
    • Lowering high blood pressure helps prevent strokes, heart attacks, and kidney problems .
  • Analgesic Activity

    • Piperidine derivatives have been used as analgesic agents .
    • Analgesics are medicines that are used to relieve pain .
    • They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals .
  • Anti-Inflammatory Activity

    • Piperidine derivatives have been used as anti-inflammatory agents .
    • Anti-inflammatory drugs make up about half of analgesics, remedying pain by reducing inflammation as opposed to opioids, which affect the central nervous system .

Safety And Hazards

The compound is labeled as an irritant . More detailed safety and hazard information was not found in the retrieved data .

properties

IUPAC Name

4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-9(10(15)16)7-12-11(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUDXFSROAJWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586488
Record name 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

CAS RN

924872-01-5
Record name 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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